

FLORET Pulse Sequence for Rapid Sodium-23 Imaging: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium (23Na) Magnetic Resonance Imaging (MRI) is a non-invasive imaging modality that provides quantitative information about tissue sodium concentration, offering insights into cellular integrity and metabolism.[1] This is of particular interest in various research and clinical applications, including oncology, neurology, and musculoskeletal studies, as changes in sodium homeostasis are linked to pathophysiology.[1] However, 23Na MRI is challenged by a low signal-to-noise ratio (SNR) and the rapid decay of the sodium signal.

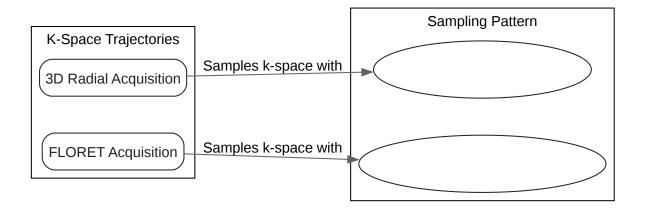
The FLORET (Fermat Looped, Orthogonally Encoded Trajectories) pulse sequence is a three-dimensional (3D) ultra-short echo time (UTE) technique that has emerged as an efficient alternative to conventional 3D radial acquisitions for 23Na imaging.[2] Its unique k-space trajectory, based on Fermat spirals, offers several advantages, including higher sampling efficiency, improved SNR, and reduced scan times, making it a promising tool for quantitative sodium imaging in a clinical research setting.[2][3]

Principle of the FLORET Pulse Sequence

The FLORET sequence utilizes a spiral trajectory on a sphere to sample k-space, which is more efficient than the radial spoke-like sampling of 3D radial acquisitions. This efficiency allows for faster data acquisition, which is crucial for capturing the rapidly decaying 23Na



signal. The trajectory is designed to have incoherent aliasing patterns, which is advantageous for undersampling and image reconstruction.



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Figure 1: Conceptual comparison of 3D Radial and FLORET k-space sampling.

Applications

The FLORET pulse sequence has been successfully applied in various research areas for 23Na imaging:

- Musculoskeletal Imaging: Assessing proteoglycan content in articular cartilage, where sodium concentration is an indicator of tissue health.[4]
- Neuroimaging: Investigating sodium concentration changes in the brain, which can be indicative of cellular stress or damage in neurological disorders.[5]
- Oncology: Evaluating tumor microenvironments and response to therapy by measuring changes in tissue sodium concentration.
- Renal and Cardiac Imaging: Assessing organ function and pathophysiology through quantitative sodium mapping.[5]



Data Presentation: FLORET vs. 3D Radial Acquisition

Quantitative data from studies comparing FLORET and 3D radial acquisition for 23Na imaging highlight the advantages of the FLORET sequence.

Parameter	FLORET	3D Radial	Tissue/Orga n	Magnetic Field Strength	Reference
Signal-to- Noise Ratio (SNR)	Increased by 30% (without fluid suppression)	Baseline	Articular Cartilage (Knee)	7Т	[6]
Signal-to- Noise Ratio (SNR)	Increased by 77% (with fluid suppression)	Baseline	Articular Cartilage (Knee)	7Т	[6]
Acquisition Time	15 minutes	15 minutes	Articular Cartilage (Knee)	7T	[4]
Image Quality	Improved anatomical representatio n	Standard	Brain, Heart, Kidney, Thigh Muscle	ЗТ	[5]

Experimental Protocols

Protocol 1: Quantitative 23Na Imaging of Knee Cartilage at 7T

This protocol is adapted from studies performing quantitative sodium imaging of articular cartilage in the knee joint.[4]

1. Subject and Coil Preparation:



- Position the subject supine with the knee centered in a double-tuned 1H/23Na knee coil.
- Immobilize the knee using foam pads to minimize motion artifacts.
- 2. Phantom Preparation and Positioning:
- Prepare calibration phantoms with known sodium concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM NaCl in 4% agarose gel).
- Position the phantoms within the field of view (FOV) but away from the knee to avoid signal interference.

3. MRI Acquisition Parameters:

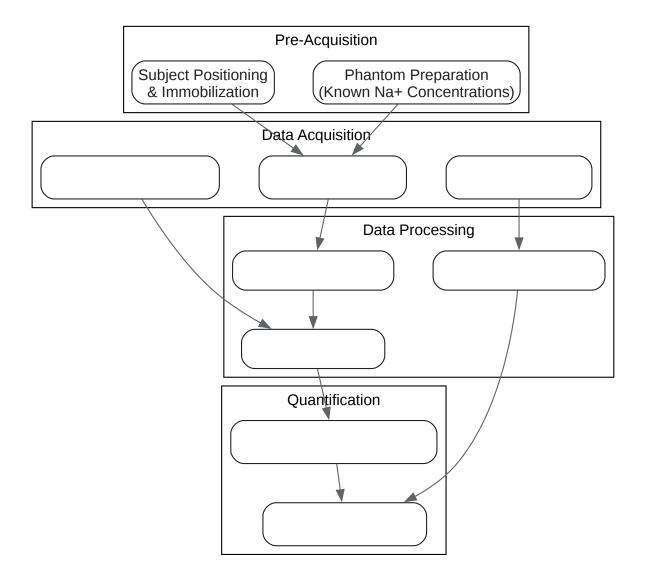
Parameter	FLORET	3D Radial	
Field of View (FOV)	220 x 220 x 220 mm ³	220 x 220 x 220 mm ³	
Echo Time (TE)	0.2 ms	0.2 ms	
Repetition Time (TR)	70 ms	70 ms	
Flip Angle (FA)	80°	80°	
Nyquist Resolution	3.4 mm isotropic	3.4 mm isotropic	
ADC Duration	6.4 ms	6.4 ms	
Acquisition Time (TA)	15 minutes	15 minutes	
FLORET Specific	3 hubs / 45°	N/A	

4. Data Processing and Analysis:

- Perform image reconstruction from the non-Cartesian k-space data.
- Apply B1 field inhomogeneity correction using a Bloch-Siegert off-resonance approach with a FLORET readout.[5]
- Segment the cartilage from anatomical proton images acquired in the same session.



- Generate a calibration curve from the signal intensity of the phantoms.
- Convert the 23Na signal intensity in the cartilage to absolute sodium concentration using the calibration curve.



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Figure 2: Experimental workflow for quantitative ²³Na imaging of knee cartilage.



Protocol 2: Multi-Pulse 23Na Imaging of the Brain at 7T

This protocol is based on a multipulse FLORET sequence for multicompartment sodium quantification in the brain.[5]

- 1. Subject and Coil Preparation:
- Position the subject supine on the scanner bed with the head centered in a head coil suitable for 23Na imaging.
- · Use padding to minimize head motion.
- 2. Phantom Preparation and Positioning:
- Prepare phantoms with varying agar concentrations (e.g., 0%, 4%, 8%) and a constant sodium concentration (e.g., 140 mM) to mimic different tissue compartments.[5]
- · Place phantoms in the FOV.
- 3. MRI Acquisition Parameters (15-Pulse FLORET):

Parameter	Value	
Flip Angles (θi)	16°, 150°, 54°, 16°, 43°, 105°, 49°, 56°, 120°, 65°, 64°, 114°, 44°, 44°, 119°	
Phases (φi)	73°, 79°, 39°, 43°, 182°, 64°, 146°, 104°, 3°, 125°, 21°, 138°, 39°, 68°, 172°	
Delays (τi)	5 ms after each pulse	
Repetition Time (TR)	An additional delay is added after the last RF pulse to complete the chosen TR.	

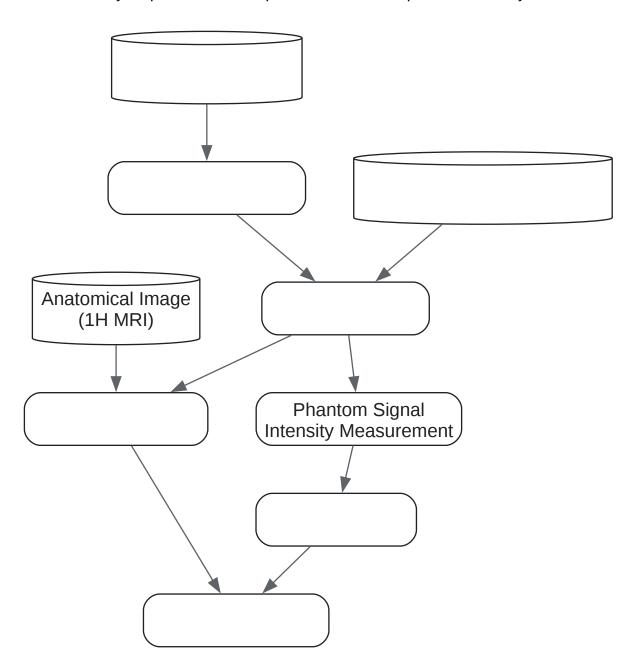
- 4. Data Processing and Analysis:
- Reconstruct the images from the acquired FLORET data.



 Analyze the signal from different brain tissues and phantoms to differentiate 23Na signals from various compartments based on their relaxation properties.

Data Acquisition and Processing Workflow

The general workflow for quantitative 23Na imaging using the FLORET pulse sequence involves several key steps from data acquisition to the final quantitative analysis.



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Figure 3: Data processing and analysis workflow for quantitative FLORET ²³Na MRI.

Conclusion

The FLORET pulse sequence represents a significant advancement for rapid and quantitative **Sodium-23** imaging. Its inherent efficiency in k-space sampling leads to improved SNR and reduced scan times compared to conventional methods. This makes FLORET a valuable tool for researchers and drug development professionals seeking to non-invasively assess tissue sodium concentration as a biomarker for various physiological and pathological conditions. The provided protocols offer a starting point for implementing this powerful technique in a research setting. Further optimization of sequence parameters may be necessary depending on the specific application and available hardware.

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